molecular formula C11H16O2 B1596517 4-Pentylresorcinol CAS No. 533-24-4

4-Pentylresorcinol

Cat. No. B1596517
CAS RN: 533-24-4
M. Wt: 180.24 g/mol
InChI Key: PJHYOCWMKYASAB-UHFFFAOYSA-N
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Description

4-Pentylresorcinol, also known as Resorcinol, 4-pentyl-, is an organic compound with the formula C11H16O2 . It is also known by other names such as 4-Amylresorcinol, 1,3-Benzenediol, 4-pentyl-, Normalamylresorcinol, and 1,3-Dihydroxy-4-pentylbenzene .


Synthesis Analysis

The synthesis of dialkylresorcinols, which includes 4-Pentylresorcinol, can be formed by the head-to-tail condensation of two fatty acids to form substituted cyclohexane-diones, followed by oxidation to yield the dialkylresorcinol product .


Molecular Structure Analysis

The molecular structure of 4-Pentylresorcinol contains a total of 29 bonds; 13 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 2 aromatic hydroxyls .


Chemical Reactions Analysis

The chemical activities of 5-pentylresorcinol against urease and tyrosinase were evaluated using the molecular modeling study . The anti-cancer activity of 5-pentylresorcinol was also investigated by treating the compound on the BRCT repeat region from the breast cancer-associated protein (BRCA1), and their interactions were assessed .


Physical And Chemical Properties Analysis

4-Pentylresorcinol has a molecular weight of 180.2435 and a density of 1.068g/cm3 . Its boiling point is 315ºC at 760mmHg .

Scientific Research Applications

Anticancer and Antioxidant Properties 4-Hexylresorcinol (4HR) shows potential as an anticancer agent, with studies indicating its capability to inhibit the growth of tumors in rats and mice. This compound has been observed to exhibit negative tumor trends, suggesting its further study as a possible antineoplastic agent. The research highlights its use as both an anthelmintic and antiseptic in human and veterinary medicine, pointing towards its dual role in potentially treating and preventing cancer (Chhabra et al., 1988).

Wound Healing and Tissue Engineering 4-Hexylresorcinol is beneficial in tissue engineering, showing antimicrobial and antiseptic activities that prevent biomaterial contamination and infection. Its suppression of NF-κB signaling pathway contributes to bone formation and wound healing, highlighting its potential in regenerative medicine. The substance's ability to promote endothelium wound healing makes it a promising candidate for various biomedical applications (Kim & Seok, 2020).

Osteoclastogenesis Inhibition and Bone Health Investigations into 4-Hexylresorcinol's role in osteogenesis reveal its effectiveness in suppressing osteoclastogenesis, thereby potentially serving as a therapeutic agent for osteoporosis. It inhibits the NF-κB signaling pathway, leading to reduced osteoclast activity and promotion of bone health, showcasing its utility in treating bone density-related conditions (Yi et al., 2021).

Cosmetic Applications and Skin Care 4-Hexylresorcinol is recognized for its anti-oxidant, anti-glycation, and melanogenic inhibitory properties, making it a sought-after ingredient in skincare products. Its pharmacological properties, such as anesthetic, antiseptic, and anthelmintic effects, complement its cosmetic benefits, underscoring its versatility as an active ingredient in creams and lozenges for skin care (Fidalgo et al., 2018).

Angiogenesis and Vascular Regeneration Research demonstrates 4-Hexylresorcinol's capacity to enhance angiogenesis, particularly through the TGF-β/SMAD/VEGF signaling pathway in endothelial cells. This indicates its potential in promoting vascular regeneration and remodeling, which is critical for wound healing and tissue repair. The findings suggest that 4-Hexylresorcinol could be instrumental in developing treatments that require enhanced blood vessel formation (Kim et al., 2020).

Safety And Hazards

The safety data sheet for Pentylresorcinol suggests that it has relatively low oral bioavailability when administered per os . In case of accidental release, avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

properties

IUPAC Name

4-pentylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-2-3-4-5-9-6-7-10(12)8-11(9)13/h6-8,12-13H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHYOCWMKYASAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201442
Record name 1,3-Benzenediol, 4-pentyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pentylresorcinol

CAS RN

533-24-4
Record name Pentylresorcinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=533-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentylresorcinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediol, 4-pentyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENTYLRESORCINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L7F5EZ375
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
G Stojanović, I Zlatanović, I Zrnzević… - Natural product …, 2018 - Taylor & Francis
… the identification of chloroatranol, atranol, 4-pentylresorcinol, atraric acid, olivetol, olivetonide … 4-Pentylresorcinol is component by which H. tubulosa and H.physodes extracts differ from …
Number of citations: 8 www.tandfonline.com
J Miller, P de Benneville - The Journal of Organic Chemistry, 1957 - ACS Publications
… Ill has been prepared by the hydrogenation of 4-pentylresorcinol, in alkaline solution and in the presence ofRaney nickel catalyst.5 Repetition of …
Number of citations: 32 pubs.acs.org
HL Astra, V Oja - The Journal of Chemical Thermodynamics, 2019 - Elsevier
Current study presents vapour pressure curves and from these derived normal boiling points and heats of vaporisations at normal boiling points for three alkylresorcinols: 2-n-…
Number of citations: 11 www.sciencedirect.com
H Matubara, K Miharu, K Kinoshita… - Natural Product …, 1998 - researchgate.net
… Synthesis of monoglucosides of 5-pentylresorcinol, 4-pentylresorcinol and bis (2,6-dihydroxy-4-pentylphenyl)methane - Acetobromoglucose (1 mmol), aglycone (1 mmol) and powdered …
Number of citations: 20 www.researchgate.net
M Romero - The Journal of Organic Chemistry, 1957 - ACS Publications
… Ill has been prepared by the hydrogenation of 4-pentylresorcinol, in alkaline solution and in the presence ofRaney nickel catalyst.5 Repetition of …
Number of citations: 5 pubs.acs.org
V Traynelis, J Miskel, Jr, J Sowa - The Journal of Organic …, 1957 - ACS Publications
Ethyl acrylate was commercial grade used without puri-fication. Methyl n-hexyl ketone was freed ofcapryl alcohol by refluxing for 28 hr. with 1.5% of its weight of boric acid and removing …
Number of citations: 49 pubs.acs.org
HR Yang, IK Choi, CH Lee - Journal of Conservation Science, 2022 - e-jcs.org
당진 신암사 금동여래좌상의 개금층은 전반적으로 금박의 부착형태가 고르지 않고, 광택도 저하와 균열 등의 손상이 발생하였다. 이와 같은 개금층 손상은 불상의 내식성을 저하시켜 금속…
Number of citations: 3 e-jcs.org
양혜리, 최일규, 이찬희 - Journal of Conservation Science, 2022 - scholar.archive.org
The Gilt-bronze seated Buddha at Sinamsa temple in Dangin has an uneven in the shape the gilt, poor gloss and cracks were damaged. Such damage to the gold-gilding layer may …
Number of citations: 0 scholar.archive.org
R Martin, R Martin - Handbook of Hydroxyacetophenones, 1997 - Springer
… -Preparation by reaction of trifluoroacetic anhydride on the 4-pentylresorcinol with aluminium chloride in ethylene dichloride at room temperature (86%) [228]. …
Number of citations: 0 link.springer.com

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